
4-(3-(p-Chlorophenyl)-3-(2,6-dimethyl-4-pyridyl)propyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(p-Chlorophenyl)-3-(2,6-dimethyl-4-pyridyl)propyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicine. It is commonly referred to as Pridopidine and is a dopaminergic stabilizer that has been shown to have positive effects on the motor symptoms associated with Huntington's disease. In
作用機序
Pridopidine works by stabilizing the dopamine receptor D2, which is involved in the regulation of movement. By stabilizing this receptor, Pridopidine improves the transmission of dopamine signals, leading to improved motor function. Additionally, Pridopidine has been shown to have neuroprotective effects, which may slow the progression of Huntington's disease.
生化学的および生理学的効果
Pridopidine has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to increase dopamine release, improve mitochondrial function, and reduce inflammation. In clinical studies, Pridopidine has been shown to improve motor function, reduce chorea, and improve quality of life.
実験室実験の利点と制限
One of the main advantages of Pridopidine for lab experiments is its specificity for the dopamine receptor D2. This makes it a useful tool for studying the role of this receptor in motor function. However, Pridopidine has a relatively short half-life, which can make it challenging to use in long-term studies. Additionally, its effects on other neurotransmitter systems are not well understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on Pridopidine. One area of interest is the potential use of Pridopidine in other neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to understand the long-term effects of Pridopidine and its effects on other neurotransmitter systems. Finally, there is a need for the development of more potent and selective dopaminergic stabilizers for the treatment of Huntington's disease and other neurological disorders.
合成法
Pridopidine is synthesized through a multi-step process that involves the reaction of 4-(3-bromopropyl)morpholine with 2,6-dimethyl-4-pyridylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with p-chlorobenzyl bromide to form the final product. This synthesis method has been optimized to produce high yields of Pridopidine with high purity.
科学的研究の応用
Pridopidine has been extensively studied for its potential use in the treatment of Huntington's disease. Huntington's disease is a genetic disorder that causes the progressive degeneration of nerve cells in the brain, leading to motor, cognitive, and psychiatric symptoms. Pridopidine has been shown to improve motor symptoms in preclinical and clinical studies, making it a promising candidate for the treatment of this disease.
特性
CAS番号 |
102169-23-3 |
|---|---|
製品名 |
4-(3-(p-Chlorophenyl)-3-(2,6-dimethyl-4-pyridyl)propyl)morpholine |
分子式 |
C20H25ClN2O |
分子量 |
344.9 g/mol |
IUPAC名 |
4-[3-(4-chlorophenyl)-3-(2,6-dimethylpyridin-4-yl)propyl]morpholine |
InChI |
InChI=1S/C20H25ClN2O/c1-15-13-18(14-16(2)22-15)20(17-3-5-19(21)6-4-17)7-8-23-9-11-24-12-10-23/h3-6,13-14,20H,7-12H2,1-2H3 |
InChIキー |
LKFBMDJPYZUQAA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=N1)C)C(CCN2CCOCC2)C3=CC=C(C=C3)Cl |
正規SMILES |
CC1=CC(=CC(=N1)C)C(CCN2CCOCC2)C3=CC=C(C=C3)Cl |
同義語 |
4-[3-(4-chlorophenyl)-3-(2,6-dimethylpyridin-4-yl)propyl]morpholine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





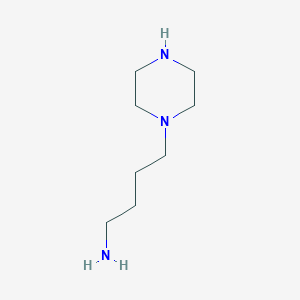
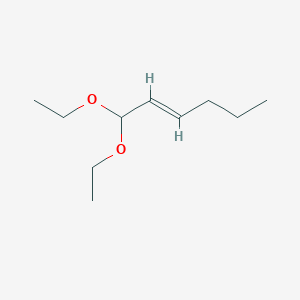
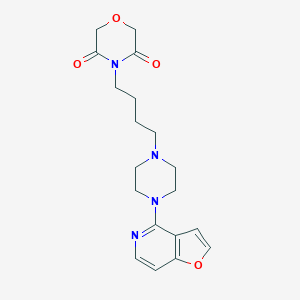
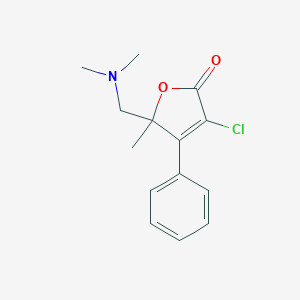
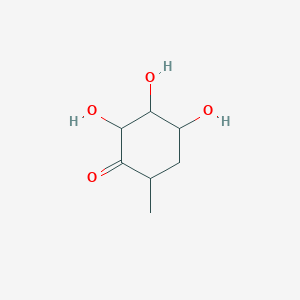
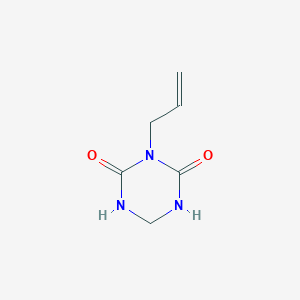
![2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole](/img/structure/B24638.png)
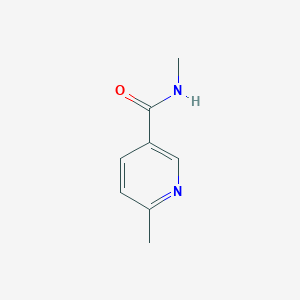

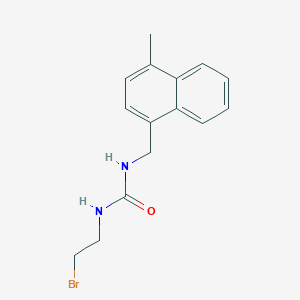
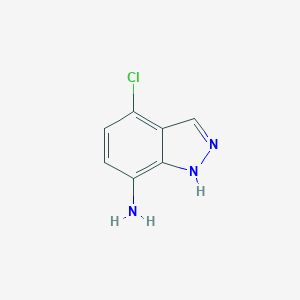
![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)